molecular formula C7H9IO2 B6266881 methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate CAS No. 141046-59-5

methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B6266881
CAS No.: 141046-59-5
M. Wt: 252
InChI Key:
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Description

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is an organic compound with the molecular formula C7H9IO2. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure. The presence of an iodine atom and a carboxylate ester group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of a solvent like acetic acid. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, typically using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

    Reduction: Bicyclo[1.1.1]pentane-1-carboxylate derivatives without the iodine atom.

    Oxidation: Oxidized derivatives of the carboxylate ester group.

Scientific Research Applications

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized bicyclo[1.1.1]pentane derivatives.

    Biology: Investigated for its potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drug candidates with unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high strain energy and rigidity.

Mechanism of Action

The mechanism of action of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution reactions. The bicyclo[1.1.1]pentane core provides a rigid and strained framework, which can influence the reactivity and stability of the compound. In biological systems, the compound’s unique structure may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the iodine atom and ester group, making it less reactive in substitution reactions.

    Methyl bicyclo[1.1.1]pentane-1-carboxylate: Similar structure but without the iodine atom, resulting in different reactivity and applications.

    3-Iodobicyclo[1.1.1]pentane: Lacks the carboxylate ester group, affecting its solubility and reactivity.

Uniqueness: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is unique due to the combination of the iodine atom and the carboxylate ester group on the strained bicyclo[1.1.1]pentane core. This combination imparts distinct reactivity and properties, making it valuable for various chemical and biological applications.

Properties

CAS No.

141046-59-5

Molecular Formula

C7H9IO2

Molecular Weight

252

Purity

95

Origin of Product

United States

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